molecular formula C11H14O3 B179150 Methyl 2-(3-methoxy-4-methylphenyl)acetate CAS No. 1261792-95-3

Methyl 2-(3-methoxy-4-methylphenyl)acetate

Cat. No. B179150
M. Wt: 194.23 g/mol
InChI Key: UNNYYKXPWLRGLY-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methoxy-4-methylphenyl)acetate” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as “Methyl 3-methoxy-4-methylbenzeneacetate” and "Benzeneacetic acid, 3-methoxy-4-methyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-methoxy-4-methylphenyl)acetate” is represented by the SMILES string COC1=CC(/C=N/C2=CC=C(OC)C=C2)=CC=C1OC(C)=O . The molecular weight of this compound is 194.23 .

Scientific Research Applications

  • Organic Synthesis and Chemical Transformations:

    • Methyl 2-(3-methoxy-4-methylphenyl)acetate derivatives have been utilized in the synthesis of complex organic molecules. For instance, Ram and Goel (1996) described the use of related compounds in the synthesis of terphenyls from aryl ketones, showcasing its utility in creating novel organic structures (Ram & Goel, 1996).
  • Biological Activity Studies:

    • The compound's derivatives have been studied for their biological activities. Hirpara, Parekh, and Parekh (2003) synthesized azomethines and thiazolidinones from related compounds and evaluated their antimicrobial and antitubercular activities, indicating potential therapeutic applications (Hirpara, Parekh, & Parekh, 2003).
  • Material Science and Optics:

    • Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones derived from compounds structurally similar to Methyl 2-(3-methoxy-4-methylphenyl)acetate. Their findings suggest applications in optical devices like optical limiters and switches (Naseema et al., 2010).
  • Analytical Chemistry Applications:

    • Kahane, Ebbighausen, and Vestergaard (1972) developed a method for gas chromatographic estimation of a compound related to Methyl 2-(3-methoxy-4-methylphenyl)acetate in urine, indicating its potential use in analytical chemistry (Kahane, Ebbighausen, & Vestergaard, 1972).
  • Pharmacological Research:

    • Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including ones related to Methyl 2-(3-methoxy-4-methylphenyl)acetate, and evaluated them as aldose reductase inhibitors, indicating their potential in treating diabetic complications (Ali et al., 2012).
  • Natural Product Synthesis:

    • Varma et al. (2006) isolated phenylacetic acid derivatives, including compounds similar to Methyl 2-(3-methoxy-4-methylphenyl)acetate, from Curvularia lunata cultures, demonstrating its occurrence in natural products (Varma et al., 2006).

properties

IUPAC Name

methyl 2-(3-methoxy-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-5-9(6-10(8)13-2)7-11(12)14-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNYYKXPWLRGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methoxy-4-methylphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Vázquez-Sánchez, JG Ávila-Zárraga - Tetrahedron Letters, 2017 - Elsevier
A formal synthesis of the sesquiterpene parvifoline is described. The key step of the synthesis is an aromatic Cope rearrangement of a trans-1-aryl-ethenylcyclobutancarbonitrile. It is in …
Number of citations: 5 www.sciencedirect.com

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